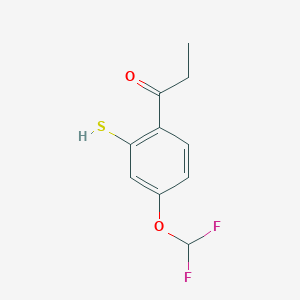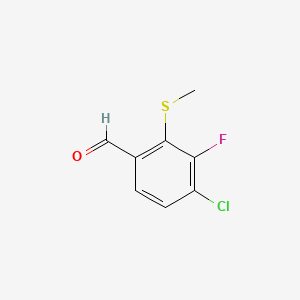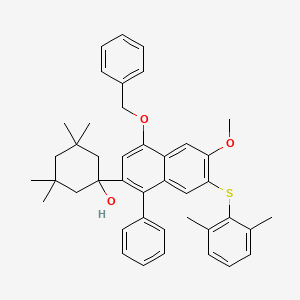
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the naphthalene core, followed by the introduction of the benzyloxy, dimethylphenylthio, and methoxy groups. The final step involves the addition of the tetramethylcyclohexanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings
Propiedades
Fórmula molecular |
C42H46O3S |
|---|---|
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
1-[7-(2,6-dimethylphenyl)sulfanyl-6-methoxy-1-phenyl-4-phenylmethoxynaphthalen-2-yl]-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C42H46O3S/c1-28-15-14-16-29(2)39(28)46-37-22-33-32(21-36(37)44-7)35(45-24-30-17-10-8-11-18-30)23-34(38(33)31-19-12-9-13-20-31)42(43)26-40(3,4)25-41(5,6)27-42/h8-23,43H,24-27H2,1-7H3 |
Clave InChI |
AXDOFFIOHSHDME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)SC2=C(C=C3C(=C2)C(=C(C=C3OCC4=CC=CC=C4)C5(CC(CC(C5)(C)C)(C)C)O)C6=CC=CC=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)
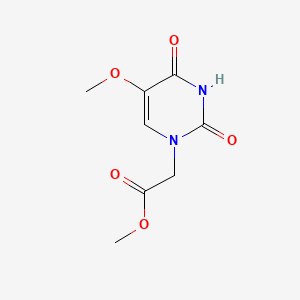
![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)
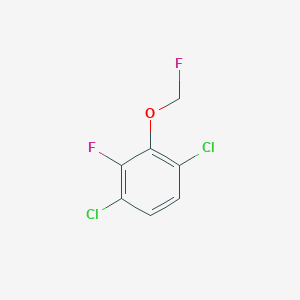
![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)
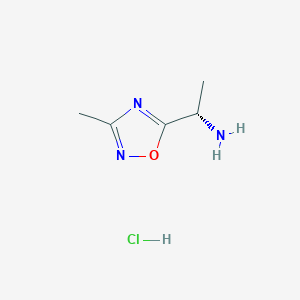
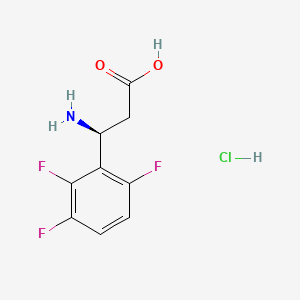
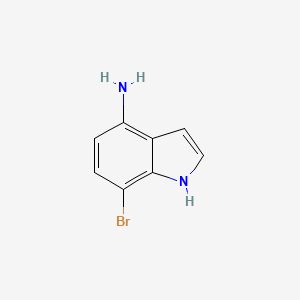
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)
